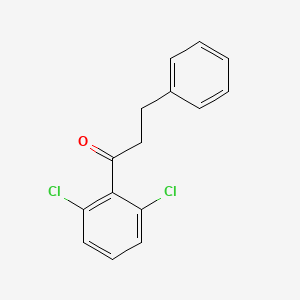

2',6'-Dichloro-3-phenylpropiophenone

Description

2',6'-Dichloro-3-phenylpropiophenone (CAS: 898788-41-5) is a dichlorinated propiophenone derivative with a phenyl substituent at the 3-position. Its molecular formula is C₁₅H₁₁Cl₂O, and it has a molecular weight of 278.15 g/mol (calculated based on structural analysis). The compound features a propan-1-one backbone, with a 2',6'-dichlorophenyl group attached to the carbonyl carbon and a phenyl group at the 3-position of the propane chain.

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O/c16-12-7-4-8-13(17)15(12)14(18)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYWKNYRHAYWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644000 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-99-3 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dichloro-3-phenylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound (benzene or substituted benzene) and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Starting Materials: Benzene or substituted benzene, 2,6-dichlorobenzoyl chloride.

Catalyst: Aluminum chloride (AlCl3).

Solvent: Anhydrous conditions are maintained using a solvent like dichloromethane (CH2Cl2).

Reaction Conditions: The reaction is carried out at low temperatures to control the exothermic nature of the reaction.

The product, 2’,6’-Dichloro-3-phenylpropiophenone, is then purified through recrystallization or column chromatography to achieve the desired purity .

Industrial Production Methods

Industrial production of 2’,6’-Dichloro-3-phenylpropiophenone follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors equipped with temperature control systems to manage the exothermic reaction.

Continuous Flow Systems: To ensure consistent production and minimize batch-to-batch variations.

Purification: Industrial purification methods such as distillation, crystallization, and chromatography are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-3-phenylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

2’,6’-Dichloro-3-phenylpropiophenone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-3-phenylpropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:

Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound.

Pathways: Signal transduction pathways that are modulated by the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2',6'-Dichloro-3-phenylpropiophenone with key analogues, highlighting differences in substituent positions, molecular formulas, and observed properties:

Key Observations :

3-Phenyl vs. Chlorophenyl: Replacing the 3-phenyl group with a 4-chlorophenyl (as in CAS 898788-78-8) increases molecular weight and lipophilicity, which may enhance membrane permeability in biological systems.

Photophysical Properties: Chloro-substituted propiophenones (e.g., 2-amino-4,6-diphenyl derivatives) exhibit fluorescence maxima influenced by Cl substitution patterns. For example, 2',6'-dichloro analogues may show redshifted emission compared to monosubstituted derivatives due to electron-withdrawing effects.

Synthetic and Safety Considerations :

- Compounds with methoxy or methyl groups (e.g., 898775-40-1) require specialized handling, as indicated by safety data sheets (SDS) referencing respiratory protection and flammability risks.

Biological Activity

2',6'-Dichloro-3-phenylpropiophenone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various domains.

Chemical Structure and Properties

The molecular formula of 2',6'-Dichloro-3-phenylpropiophenone is C15H12Cl2O. It features two chlorine atoms at the 2' and 6' positions on the phenyl ring, with a propiophenone moiety that contributes to its unique reactivity and biological interactions. The compound is synthesized through Friedel-Crafts acylation using 2,6-dichlorobenzoyl chloride and an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride .

The biological activity of 2',6'-Dichloro-3-phenylpropiophenone is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound exhibits:

- Antimicrobial Activity : Studies indicate that it has potential antimicrobial properties against various pathogens.

- Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially altering their activity and influencing metabolic pathways .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of 2',6'-Dichloro-3-phenylpropiophenone against several bacterial strains. For instance, it demonstrated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Lactococcus lactis, with Minimum Inhibitory Concentrations (MICs) lower than those observed for standard antibiotics .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Antimicrobial |

| Escherichia coli | 64 | Antimicrobial |

| Lactococcus lactis | 16 | Antimicrobial |

Anticancer Activity

In vitro studies have shown that 2',6'-Dichloro-3-phenylpropiophenone can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis via mitochondrial pathways, leading to cell cycle arrest at the G1 phase .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Induces apoptosis |

| PC-3 (prostate cancer) | 15 | Cell cycle arrest |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University highlighted the effectiveness of 2',6'-Dichloro-3-phenylpropiophenone against multidrug-resistant strains of bacteria. The study utilized a combination of disk diffusion and broth microdilution methods to assess antimicrobial activity, confirming its potential as a lead compound in antibiotic development.

- Case Study on Cancer Cell Lines : Another research project investigated the effects of this compound on various human cancer cell lines. The results indicated that treatment with 2',6'-Dichloro-3-phenylpropiophenone led to significant reductions in cell viability and increased markers of apoptosis, suggesting its viability as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.